(2-Methyl-3-nitrophenyl)methanesulfonamide
CAS No.: 1156118-09-0
Cat. No.: VC7647846
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156118-09-0 |
|---|---|
| Molecular Formula | C8H10N2O4S |
| Molecular Weight | 230.24 |
| IUPAC Name | (2-methyl-3-nitrophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H10N2O4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3,(H2,9,13,14) |
| Standard InChI Key | BJNRXZWFHZZIIC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and a methanesulfonamide group at the benzylic position. This arrangement is critical to its chemical reactivity and biological interactions. The nitro group () acts as a strong electron-withdrawing moiety, polarizing the aromatic ring and influencing electrophilic substitution patterns .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | (2-Methyl-3-nitrophenyl)methanesulfonamide |
| SMILES | CC1=C(C=CC=C1N+[O-])CS(=O)(=O)N |
| InChI Key | BJNRXZWFHZZIIC-UHFFFAOYSA-N |
The sulfonamide group () enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .
Synthesis and Reactivity
Synthetic Pathways
The primary synthesis route involves the reaction of 2-methyl-3-nitroaniline with methanesulfonyl chloride in the presence of pyridine as a base and solvent. This method follows the general sulfonylation mechanism for aromatic amines:
Pyridine neutralizes the generated HCl, driving the reaction to completion. The nitro group’s electron-withdrawing nature deactivates the ring, directing subsequent electrophilic substitutions to specific positions .
Reactivity Profile
The nitro group renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under harsh conditions. Additionally, the sulfonamide group can participate in hydrogen bonding and acid-base reactions, which are pivotal in biological systems .
| Precautionary Measure | Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, safety goggles |
| Ventilation | Use in a fume hood to avoid inhalation |
| Storage | Store in a cool, dry place away from oxidizers |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a scaffold for developing novel sulfonamide-derived drugs. Its nitro group can be reduced to an amine (), enabling further functionalization for antibiotic or antitumor agents .
Chemical Research
Researchers utilize it in studying electrophilic aromatic substitution mechanisms and sulfonamide reactivity. Its crystalline structure aids in X-ray diffraction studies of sulfonamide-protein interactions .
Comparative Analysis with Analogues
Structural Analogues
Comparisons with sulfamethoxazole and sulfadiazine highlight that the nitro group in (2-Methyl-3-nitrophenyl)methanesulfonamide confers higher electron deficiency, altering its metabolic stability and binding kinetics .
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